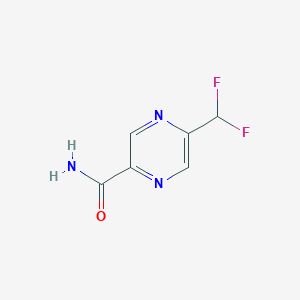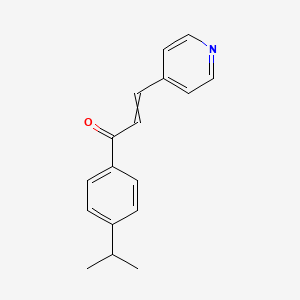
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of an aminophenyl group, a chloro substituent, and an ethyl group attached to the quinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroquinoline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in anhydrous ethanol.
Substitution: The amino group is further reacted with ethyl iodide to introduce the ethyl group.
Coupling: Finally, the aminophenyl group is introduced through a coupling reaction with 4-aminophenylboronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Coupling: The amino group can participate in coupling reactions to form azo compounds or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Coupling: Palladium-catalyzed coupling reactions typically use palladium acetate and phosphine ligands.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl, alkoxy, or thiol-substituted derivatives.
Coupling: Formation of azo compounds or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for protein binding studies.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may interfere with cellular signaling pathways, induce apoptosis in cancer cells, and inhibit the growth of microorganisms by disrupting their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminophenylquinoline: Lacks the chloro and ethyl substituents.
6-chloroquinoline: Lacks the aminophenyl and ethyl substituents.
N-ethylquinoline: Lacks the aminophenyl and chloro substituents.
Uniqueness
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the aminophenyl group enhances its binding affinity to biological targets, while the chloro and ethyl groups contribute to its stability and solubility.
Eigenschaften
Molekularformel |
C17H16ClN3 |
|---|---|
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine |
InChI |
InChI=1S/C17H16ClN3/c1-2-20-17-10-14(11-3-6-13(19)7-4-11)15-9-12(18)5-8-16(15)21-17/h3-10H,2,19H2,1H3,(H,20,21) |
InChI-Schlüssel |
ZYJKRLUFEHOYDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


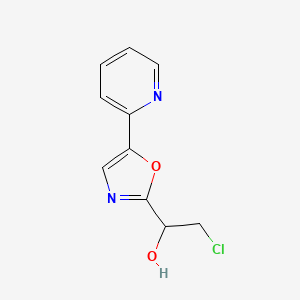

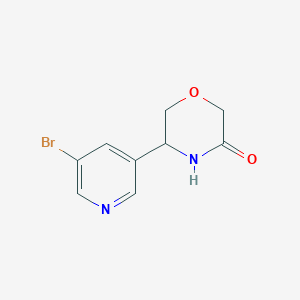
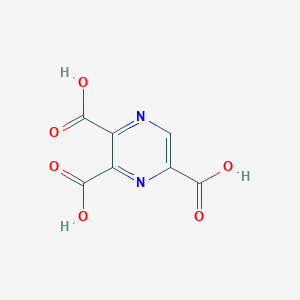

![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)


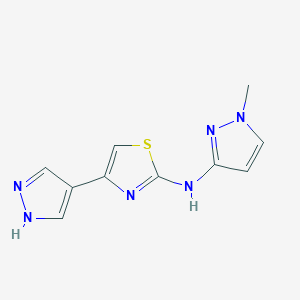

![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
